tert-Butyl (5-fluoroazepan-4-yl)carbamate
Overview
Description
tert-Butyl (5-fluoroazepan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a 5-fluoroazepane ring via a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoroazepan-4-yl)carbamate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable diamine and a dihalide can lead to the formation of the azepane ring under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be used to replace a suitable leaving group on the azepane ring.
Carbamate Formation: The final step involves the reaction of the fluoroazepane with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (5-fluoroazepan-4-yl)carbamate can undergo oxidation reactions, particularly at the azepane ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LAH) or borane can be used.
Substitution: The fluorine atom on the azepane ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the azepane ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted azepane derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-fluoroazepan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. It may serve as a probe to investigate enzyme interactions, particularly those involving carbamate-sensitive enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate or a pharmacophore. Its structural features might impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoroazepan-4-yl)carbamate would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its carbamate group, potentially inhibiting or modifying their activity. The fluorine atom could enhance binding affinity or selectivity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloroazepan-4-yl)carbamate
- tert-Butyl (5-bromoazepan-4-yl)carbamate
- tert-Butyl (5-iodoazepan-4-yl)carbamate
Uniqueness
Compared to its halogenated analogs, tert-Butyl (5-fluoroazepan-4-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-(5-fluoroazepan-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTQQQXYBFJDEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCCC1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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